![molecular formula C18H12F3NOS2 B4623724 3-(3-甲基苯基)-2-硫代-5-[2-(三氟甲基)亚苄基]-1,3-噻唑烷-4-酮](/img/structure/B4623724.png)
3-(3-甲基苯基)-2-硫代-5-[2-(三氟甲基)亚苄基]-1,3-噻唑烷-4-酮
描述
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including structures akin to the target compound, typically involves Knoevenagel condensation or similar chemical reactions. These processes yield compounds with significant non-planarity and potential for intermolecular interactions, contributing to their stability and unique properties (Yahiaoui et al., 2019).
Molecular Structure Analysis
X-ray diffraction and Density Functional Theory (DFT) calculations play crucial roles in understanding the molecular structure. These methods have confirmed the non-planar configuration of similar thiazolidinone derivatives, revealing specific crystallographic parameters and the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, for molecular stability (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidinone compounds are known for participating in various chemical reactions, leading to the formation of diverse structures. These include cycloadditions, condensations with aldehydes, and interactions with amines, demonstrating the versatility and reactivity of the thiazolidinone core (Kandeel, 2000).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are often determined through experimental studies involving spectroscopy and crystallography. These properties are influenced by the compound's molecular structure and intermolecular interactions, providing insights into its behavior in different environments (Shahwar et al., 2009).
科学研究应用
合成与治疗潜力
- 合成了一系列该化合物的新型衍生物,并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV NS5B RNA 依赖 RNA 聚合酶 (RdRp) 活性。一种衍生物表现出显着的抗炎和镇痛活性,而不会造成组织损伤,表明具有治疗开发潜力 (Ş. Küçükgüzel 等人,2013 年).
结构分析和应用
- 噻唑烷-4-酮衍生物(包括所讨论的化合物)的结构分析表明它们具有形成氢键二聚体、环链和片层的的能力。这些结构特征可能对具有特定分子相互作用和性质的材料的开发产生影响 (P. Delgado 等人,2005 年).
先进材料开发
- 在材料科学领域,噻唑烷-4-酮衍生物已被用于合成平面共聚物,用于高效聚合物太阳能电池。这不仅突出了该化合物在制药应用中的相关性,而且还突出了其在新材料开发中的相关性用于能量转换 (Ruiping Qin 等人,2009 年).
化学反应性和改性
- 已研究该化合物及其衍生物在与重氮甲烷反应中的化学选择性,导致螺环丙烷衍生物和其他产物的合成。这项研究有助于了解其化学反应性和合成化学中的改性潜力 (Martin S. Seyfried 等人,2009 年).
非线性光学 (NLO) 性质
- 计算研究探索了噻唑烷-4-酮衍生物的线性和 NLO 性质,强调了它们的高超瑞利散射一阶超极化率。这表明该化合物在光电和光学器件中具有潜力,将其应用扩展到材料科学领域,而不仅仅是制药领域 (T. Bensafi 等人,2021 年).
属性
IUPAC Name |
(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS2/c1-11-5-4-7-13(9-11)22-16(23)15(25-17(22)24)10-12-6-2-3-8-14(12)18(19,20)21/h2-10H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKQSRGVMPENO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3C(F)(F)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-Methylphenyl)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)
![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
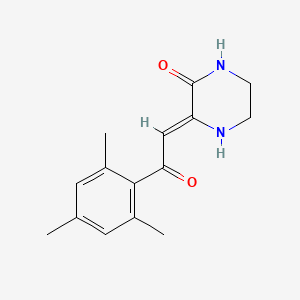
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)
![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)
![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)
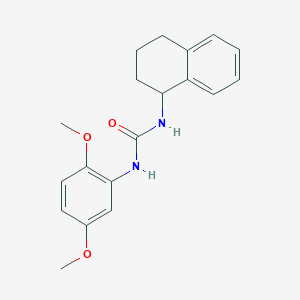
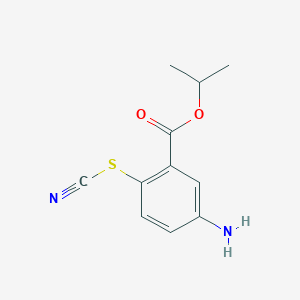
![3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4623725.png)
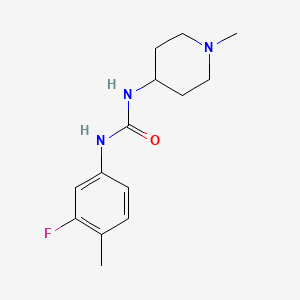
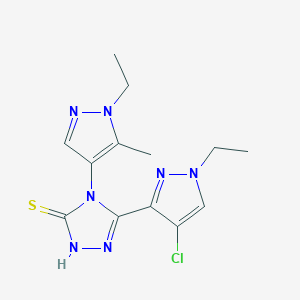
![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)